5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Description
This compound features a butyl chain at the N5 position and a 2-methylphenyl group at the N1 position. The pyrazolo[3,4-d]pyrimidin-4-one core is known to interact with targets such as cyclin-dependent kinases (CDKs), epidermal growth factor receptors (EGFR), and glycogen synthase kinase (GSK), making it a promising pharmacophore for anticancer drug development .
Properties
IUPAC Name |
5-butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-3-4-9-19-11-17-15-13(16(19)21)10-18-20(15)14-8-6-5-7-12(14)2/h5-8,10-11H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMKKHZBMOFTLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one typically involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3). This one-flask reaction includes Vilsmeier amidination, imination reactions, and sequential intermolecular heterocyclization . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and high atom economy are often applied to scale up the synthesis process. One-pot reactions are preferred to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Pharmacological Significance
1.1 Kinase Inhibition
The compound belongs to a class of molecules known for their ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are critical in regulating the cell cycle, and their inhibition can lead to reduced proliferation of cancer cells. The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its structural similarity to adenine, allowing it to effectively mimic ATP in binding to kinase domains. This property makes it a promising candidate for developing selective CDK inhibitors, which can be used in targeted cancer therapies .
1.2 Antitumor Activity
Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor activity across various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The compound's ability to induce apoptosis and inhibit tumor growth has been substantiated through in vitro studies, demonstrating IC50 values that suggest potent activity against these cell lines .
Case Studies and Research Findings
3.1 In Vitro Studies
A series of studies have evaluated the cytotoxic effects of 5-butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one on various cancer cell lines. For instance:
These findings underscore the compound's potential as a lead structure for further drug development targeting specific cancers.
3.2 Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity. For example, alterations in the substituents on the phenyl ring or variations in the butyl chain have been shown to enhance potency against specific kinases or improve selectivity towards CDK inhibition .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inhibiting cancer cell proliferation . The molecular pathways involved include the regulation of cell cycle checkpoints and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The antitumor efficacy and pharmacokinetic properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives are highly dependent on substituents at the N1 and N5 positions. Below is a detailed comparison of 5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one with structurally related compounds:
Structural and Activity Comparison Table
Key Structure-Activity Relationships (SAR)
N5 Substitution: Aromatic or azomethine substituents (e.g., nitrobenzylideneamino in 10e) significantly enhance activity by facilitating π-π stacking or hydrogen bonding with kinase targets. Aliphatic groups (e.g., butyl) are less favorable due to reduced electronic interactions . Electron-withdrawing groups (NO₂, F, Cl) at the para position of benzylideneamino derivatives improve potency compared to electron-donating groups (OCH₃, OH) .
Core Modifications :
- Methyl groups at the 3- and 6-positions (e.g., in 10e) optimize the electronic environment and steric fit within kinase active sites .
Pharmacokinetic Considerations
- Pyrazolo[3,4-d]pyrimidin-4-ones generally exhibit poor aqueous solubility due to high lipophilicity. Nano-encapsulation in liposomes or albumin nanoparticles has been shown to improve bioavailability for analogs like LP-2 .
- The butyl chain in the target compound may further exacerbate solubility challenges, necessitating formulation strategies for clinical applicability .
Biological Activity
5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as an inhibitor of cyclin-dependent kinase 2 (CDK2). This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a fused pyrazole and pyrimidine ring system. Its chemical formula is , and it has a molecular weight of approximately 295.38 g/mol. The specific structural features contribute to its pharmacological properties and interactions with biological targets.
Target Enzyme:
The primary target of this compound is CDK2, a critical enzyme in cell cycle regulation. By inhibiting CDK2 activity, this compound affects the transition from the G1 phase to the S phase of the cell cycle, leading to reduced cell proliferation.
Biochemical Pathways:
Inhibition of CDK2 has downstream effects on several signaling pathways involved in cell growth and division. This mechanism is particularly relevant in cancer biology, where uncontrolled cell proliferation is a hallmark.
Antitumor Effects
Research indicates that this compound exhibits significant antitumor activity across various cancer cell lines. For instance:
- IC50 Values: The compound has shown IC50 values ranging from 0.057 μM to 3.646 μM against different cancer cell lines, indicating potent inhibitory effects on tumor growth .
- Selectivity: Studies suggest that the compound demonstrates selectivity for cancer cells over normal cells, which is crucial for minimizing side effects during treatment .
Case Studies
- Breast Cancer Models: In studies involving MDA-MB-231 triple-negative breast cancer cells, treatment with this compound resulted in a notable reduction in cell viability compared to control groups. The observed effects included increased apoptosis markers such as caspase activation .
- Metastatic Potential: In vivo studies using BALB/c nude mouse models demonstrated that the compound significantly inhibited lung metastasis in tumor-bearing mice, outperforming known chemotherapeutic agents .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable bioavailability and metabolic stability:
- Oral Bioavailability: Studies report an oral bioavailability of approximately 31.8% following administration .
- Clearance Rate: The compound exhibits a clearance rate of about 82.7 mL/h/kg post intravenous administration .
Comparison with Related Compounds
| Compound Name | IC50 (μM) | Target | Remarks |
|---|---|---|---|
| This compound | 0.057 - 3.646 | CDK2 | Potent antitumor activity |
| 1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Not reported | CDK1/2/9 | Similar scaffold but less studied |
| Pyrazolo[1,5-a]pyrimidine derivatives | Varies | Various kinases | Broader applications in oncology |
Q & A
Q. What are the standard synthetic routes for 5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves cyclocondensation of aminopyrazole precursors with appropriate electrophiles. For example:
- Route 1 : Reacting 5-amino-1-phenylpyrazole-4-carbonitrile with chloroformamidine in ethanol under reflux yields the pyrazolo[3,4-d]pyrimidine core .
- Route 2 : Substituent introduction via nucleophilic substitution or cross-coupling reactions. For instance, alkylation of the pyrazole nitrogen using butyl halides in dry acetonitrile at 60–80°C, followed by purification via recrystallization (e.g., from acetonitrile or dioxane) .
- Optimization : Solvent polarity (e.g., dichloromethane vs. pyridine) and temperature (reflux vs. room temperature) critically affect yield and purity. Catalytic additives (e.g., K2CO3) may enhance alkylation efficiency .
Q. How is the compound characterized structurally, and what spectroscopic techniques are employed?
- Methodological Answer :
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680–1700 cm<sup>−1</sup> for the pyrimidinone ring) .
- <sup>1</sup>H NMR : Identifies substituent environments. For example, the butyl group shows characteristic triplet (~0.9 ppm, CH3), multiplet (1.3–1.5 ppm, CH2), and triplet (2.4–2.6 ppm, N–CH2) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> peak at m/z 323) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields and purity across studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Work-up protocols : Neutralization with HCl vs. NaOH affects precipitate purity .
- Purification methods : Recrystallization solvents (acetonitrile vs. ethanol/dioxane) influence crystal lattice inclusion of impurities .
- Analytical thresholds : HPLC purity >95% may exclude minor isomers detectable via LC-MS .
Recommendation : Cross-validate results using multiple techniques (e.g., TLC, HPLC, melting point analysis) and report detailed procedural conditions .
Q. What computational strategies are used to study structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidin-4-one derivatives?
- Methodological Answer :
- Docking Studies : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina. Substituent bulk (e.g., butyl vs. phenyl groups) modulates steric interactions .
- QSAR Modeling : Correlate electronic parameters (Hammett σ) or lipophilicity (logP) with biological activity. For example, electron-withdrawing groups on the 2-methylphenyl ring enhance antiviral potency .
- MD Simulations : Assess conformational stability in solvent (e.g., water vs. DMSO) to guide solubility optimization .
Q. What strategies mitigate solubility limitations in biological assays for this compound?
- Methodological Answer :
- Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability while improving aqueous solubility .
- Prodrug derivatization : Introduce phosphate or glycoside groups at the pyrimidinone oxygen to enhance hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
